
2-Propynoic acid,1,6-hexanediyl ester (9CI)
Vue d'ensemble
Description
“2-Propynoic acid,1,6-hexanediyl ester (9CI)” is also known as 1,6-Hexanediol Dipropiolate . It has a CAS number of 74987-93-2 and a molecular weight of 258.27 . The IUPAC name is propiolic acid–hexane-1,6-diol (2/1) .
Synthesis Analysis
The synthesis of 1,6-Hexanediol diacrylate involves esterification with 1,6-hexanediol and acrylic acid as raw materials. The catalyst used is a strong acidic cationic resin D072. Cyclohexane is used as a water-carrying agent and hydroquinone as a polymerization inhibitor . The optimal esterification reaction conditions are as follows: "(acrylic acid):(1,6-hexanediol) -2.2, catalyst dosage (total mass ratio with raw materials) 2.5%, polymerization inhibitor dosage (mass ratio with acrylic acid) 0.6%, water carrying agent dosage (total mass ratio with raw materials) 70O.4, reaction time 4h, reaction temperature 80110 ℃ .Molecular Structure Analysis
The InChI code for the molecule is 1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;21-2-3 (4)5/h7-8H,1-6H2;21H, (H,4,5) .Physical And Chemical Properties Analysis
The compound has a density of 1.01 g/mL at 25 °C (lit.), a melting point of 6°C, and a boiling point of 295°C . It is slightly miscible with water . The vapor pressure is <0.01 mm Hg at 20 °C and the refractive index is 1.47 .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hexane-1,6-diol;prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;2*1-2-3(4)5/h7-8H,1-6H2;2*1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQCLUZAAAOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)O.C#CC(=O)O.C(CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703343 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74987-93-2 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



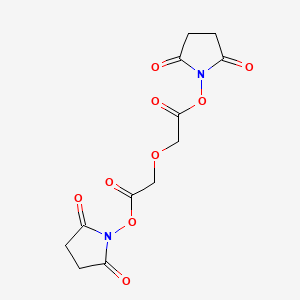
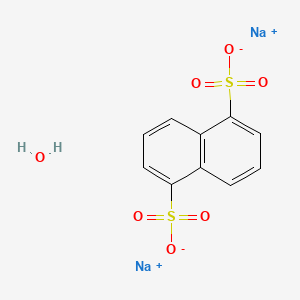



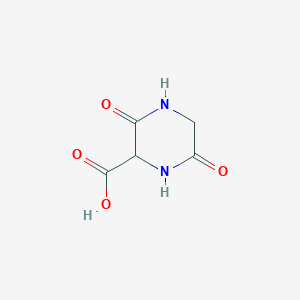
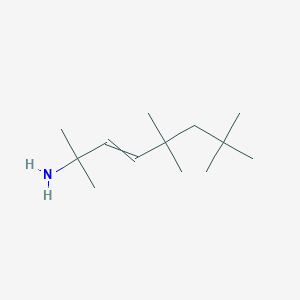
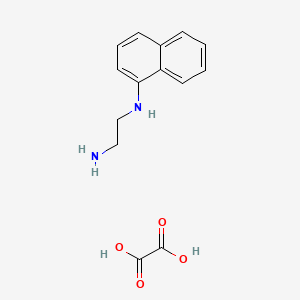

![5-Methyl-2-(methylsulfonyl)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1504979.png)
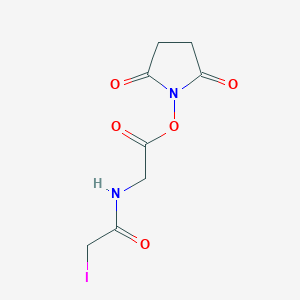

![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)
